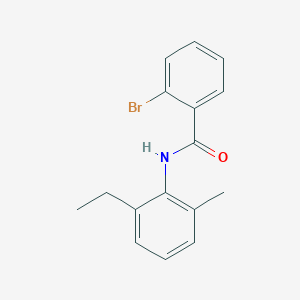

![molecular formula C19H19N3O3S B5521858 3,4-二甲基-N-{4-[(6-甲基-3-嘧啶并哒嗪基)氧基]苯基}苯磺酰胺](/img/structure/B5521858.png)

3,4-二甲基-N-{4-[(6-甲基-3-嘧啶并哒嗪基)氧基]苯基}苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The exploration of benzenesulfonamide derivatives has been extensive due to their varied applications in chemistry and pharmacology. These compounds often exhibit significant biological activities, making them subjects of interest for the development of new therapeutic agents. The focus here is on the chemical characteristics and synthesis methodologies without delving into drug usage or side effects, aligning with the specified criteria.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves reactions that introduce sulfonyl and amino groups to benzene rings through various chemical processes. For example, Rublova et al. (2017) discussed the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride by reacting N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid (Rublova et al., 2017).

Molecular Structure Analysis

X-ray crystallography is a common technique for determining the molecular structure of benzenesulfonamide derivatives. The study by Rublova et al. (2017) provided detailed crystallographic data for their synthesized compounds, highlighting the molecular organization and hydrogen bonding that contribute to the stability of these molecules (Rublova et al., 2017).

Chemical Reactions and Properties

Benzenesulfonamide derivatives participate in various chemical reactions, including substitution reactions in aqueous solutions. The kinetic investigations of these reactions can reveal insights into the stereochemical characteristics of the molecules, as demonstrated by Rublova et al. (2017), who correlated the data from kinetic studies with the molecular structure of their compounds (Rublova et al., 2017).

科学研究应用

合成和结构分析

- 一项研究重点关注甲基[甲基(苯磺酰基)氨基]苯磺酰氯空间位阻异构体的合成、晶体和分子电子结构以及动力学研究。这些化合物在结构上类似于目标化合物,通过 X 射线单晶衍射进行了结构表征,并使用量子化学计算评估了它们的电子结构,表明它们具有进一步进行化学和物理研究的潜力 (Rublova 等,2017)。

光动力疗法应用

- 对含有席夫碱的苯磺酰胺基团取代的锌酞菁衍生物的研究突出了它们的高单线态氧量子产率。此类化合物在癌症治疗中的光动力疗法应用中表现出有希望的特性,展示了苯磺酰胺衍生物在医学研究中的治疗潜力 (Pişkin 等,2020)。

酶抑制和抗菌活性

- 从 4-甲苯磺酰胺合成的新型三氮杂苯、嘧啶和唑类表现出显着的抗真菌活性。这些发现表明磺酰胺衍生物在开发新的抗菌剂中的用途,这可能导致对抗耐药菌株取得进展 (Khodairy 等,2016)。

碳酸酐酶抑制剂

- 研究了带有甲基和吡咯烷酮部分的苯磺酰胺作为人碳酸酐酶同工型的抑制剂,结果表明此类化合物可以对特定的 CA 同工型具有高度选择性。这种选择性对于开发针对涉及碳酸酐酶的疾病(如青光眼和水肿)的治疗剂至关重要 (Vaškevičienė 等,2019)。

抗菌和抗氧化活性

- 吡唑基磺酰胺衍生物的合成和生物学评价显示出显着的抗菌和抗氧化活性。这些活性突出了该化合物开发具有双重功能的新型治疗剂的潜力,解决了同时对抗微生物感染和氧化应激的化合物的需求 (Badgujar 等,2017)。

属性

IUPAC Name |

3,4-dimethyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-13-4-10-18(12-14(13)2)26(23,24)22-16-6-8-17(9-7-16)25-19-11-5-15(3)20-21-19/h4-12,22H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHOCXEXFIHAFDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=NN=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-dimethyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5521779.png)

![6-(pyrrolidin-1-ylmethyl)-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-1,4-oxazepan-6-ol](/img/structure/B5521790.png)

![8-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5521791.png)

![3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B5521829.png)

![2-furyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5521831.png)

![N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5521833.png)

![N-methyl-2-propyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5521848.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide](/img/structure/B5521854.png)

![5-butyl-1-(3-chlorophenyl)-4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5521873.png)

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5521883.png)